Parent Dinitrophenol Core: 3,5-DNP Isomer Exhibits Distinct Elimination Kinetics vs. All Other DNP Isomers in Rodent Models
Although direct pharmacokinetic data for 2-amino-3,5-dinitrophenol are unavailable in the open literature, the metabolic elimination rate of its parent dinitrophenol core (3,5-DNP) is the fastest among all six DNP isomers tested. The blood elimination half-time for 3,5-dinitrophenol following a single large intraperitoneal dose is 2.7 minutes in mice and 2.1 minutes in rats, compared to 54.0 minutes (mice) and 225 minutes (rats) for the most common isomer, 2,4-DNP [1]. The 3,5-substitution pattern thus confers a markedly shorter systemic residence time, a property expected to be retained or modulated in a predictable manner upon 2-amino substitution. This distinguishes 3,5-substituted aminodinitrophenols from their 2,4- or 2,6-substituted counterparts in any application where systemic exposure duration is a relevant parameter.
| Evidence Dimension | Blood elimination half-time (pharmacokinetics) |
|---|---|
| Target Compound Data | 3,5-Dinitrophenol: half-time 2.7 min (mice), 2.1 min (rats) — parent core of target compound |
| Comparator Or Baseline | 2,4-Dinitrophenol: 54.0 min (mice), 225 min (rats); 2,6-Dinitrophenol: 238 min (mice), 210 min (rats); 2,3-DNP: 2.7 min (mice), 12.5 min (rats); 2,5-DNP: 3.3 min (mice), 13.0 min (rats); 3,4-DNP: 3.5 min (mice), 11.5 min (rats) |
| Quantified Difference | 3,5-DNP elimination is ≥20-fold faster than 2,4-DNP (mice) and ≥100-fold faster (rats); ≥88-fold faster than 2,6-DNP (mice) |
| Conditions | Single large intraperitoneal dose (20–180 mg/kg mice; 20–90 mg/kg rats); Harvey, 1959 |
Why This Matters
For applications involving in vivo exposure, environmental fate modeling, or toxicological risk assessment, the 3,5-isomeric core predicts substantially shorter biological persistence than 2,4- or 2,6-substituted alternatives, directly influencing procurement decisions for metabolism or toxicology studies.
- [1] Harvey, D. G. (1959). Cited in: National Research Council (US) Safe Drinking Water Committee. Table VII-6: Rates at Which Dinitrophenol Isomers Are Eliminated from the Blood of Mice and Rats Following a Single Large Intraperitoneal Dose. In: Drinking Water and Health: Volume 4. Washington (DC): National Academies Press, 1982. View Source
